Cas no 2648997-30-0 (1H-Imidazole-2-ethanamine, 4,5-dihydro-N,1-dimethyl-)

1H-Imidazole-2-ethanamine, 4,5-dihydro-N,1-dimethyl- 化学的及び物理的性質
名前と識別子
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- 1H-Imidazole-2-ethanamine, 4,5-dihydro-N,1-dimethyl-
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- インチ: 1S/C7H15N3/c1-8-4-3-7-9-5-6-10(7)2/h8H,3-6H2,1-2H3
- InChIKey: IAXYGVBHGJKGJV-UHFFFAOYSA-N
- SMILES: C1(CCNC)N(C)CCN=1
1H-Imidazole-2-ethanamine, 4,5-dihydro-N,1-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-761761-0.1g |
methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine |
2648997-30-0 | 95% | 0.1g |
$439.0 | 2024-05-23 | |
Enamine | EN300-761761-1.0g |
methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine |
2648997-30-0 | 95% | 1.0g |
$499.0 | 2024-05-23 | |
Enamine | EN300-761761-10.0g |
methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine |
2648997-30-0 | 95% | 10.0g |
$2146.0 | 2024-05-23 | |
Enamine | EN300-761761-0.25g |
methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine |
2648997-30-0 | 95% | 0.25g |
$459.0 | 2024-05-23 | |
Enamine | EN300-761761-0.5g |
methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine |
2648997-30-0 | 95% | 0.5g |
$479.0 | 2024-05-23 | |
Enamine | EN300-761761-5.0g |
methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine |
2648997-30-0 | 95% | 5.0g |
$1448.0 | 2024-05-23 | |
Enamine | EN300-761761-2.5g |
methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine |
2648997-30-0 | 95% | 2.5g |
$978.0 | 2024-05-23 | |
Enamine | EN300-761761-0.05g |
methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine |
2648997-30-0 | 95% | 0.05g |
$419.0 | 2024-05-23 |
1H-Imidazole-2-ethanamine, 4,5-dihydro-N,1-dimethyl- 関連文献
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
1H-Imidazole-2-ethanamine, 4,5-dihydro-N,1-dimethyl-に関する追加情報
1H-Imidazole-2-ethanamine, 4,5-dihydro-N,1-dimethyl-
The compound with CAS No. 2648997-30-0, commonly referred to as 1H-imidazole-2-ethanamine, 4,5-dihydro-N,1-dimethyl, is a versatile organic compound with significant applications in various fields of chemistry. This compound belongs to the class of imidazoles, which are heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms. The imidazole core of this molecule contributes to its unique chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Recent studies have highlighted the potential of 1H-imidazole-2-ethanamine, 4,5-dihydro-N,1-dimethyl as a building block for constructing bioactive molecules. Researchers have explored its role in the development of new drug candidates targeting various therapeutic areas such as cancer, inflammation, and infectious diseases. The imidazole framework is particularly appealing due to its ability to form hydrogen bonds and participate in π-π interactions, which are crucial for molecular recognition and binding affinity.
The synthesis of 1H-imidazole-2-ethanamine, 4,5-dihydro-N,1-dimethyl involves a multi-step process that typically begins with the preparation of an appropriate imidazole derivative. One common approach is the condensation of carbonyl compounds with ammonia or ammonium salts in the presence of reducing agents. The introduction of the dimethylamino group at position 1 and the methylamino group at position 2 is achieved through selective alkylation or acylation reactions. The stereochemistry at positions 4 and 5 is controlled during the hydrogenation step to ensure the desired dihydro configuration.
One of the most intriguing aspects of this compound is its ability to act as a chiral auxiliary in asymmetric synthesis. By incorporating a chiral center into the molecule, it can facilitate the enantioselective formation of complex organic structures. This property has been exploited in the synthesis of natural products and biologically active molecules with high optical purity. For instance, recent research has demonstrated its utility in the total synthesis of alkaloids and terpenoids.
In terms of physical properties, 1H-imidazole-2-ethanamine, 4,5-dihydro-N,N-dimethyl exhibits a melting point around 160°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its solubility profile makes it suitable for use in various reaction conditions without requiring extreme temperatures or pressures. The compound is also relatively stable under normal storage conditions but should be protected from moisture and light to prevent degradation.
The applications of this compound extend beyond its role as an intermediate in organic synthesis. It has been investigated for its potential as a corrosion inhibitor for metals in acidic environments due to its ability to form protective films on metal surfaces. Additionally, it has shown promise as a catalyst in certain organocatalytic reactions where its nitrogen-rich structure facilitates proton transfer processes.
From an environmental standpoint, 1H-imidazole-2-ethanamine derivatives have been studied for their biodegradability and eco-friendly properties. Researchers have found that under aerobic conditions, these compounds can undergo microbial degradation within a few weeks when exposed to natural soil microorganisms. This makes them more favorable compared to other synthetic chemicals that persist longer in the environment.
In conclusion, CAS No. 2648997-30-0, or 1H-imidazole-2-ethanamine derivatives, represents a significant advancement in modern organic chemistry. Its unique chemical properties and versatility make it an essential component in various research and industrial applications. As ongoing studies continue to uncover new uses for this compound, CAS No. 2648997-30-0 will undoubtedly play an increasingly important role in shaping future developments across multiple disciplines.
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